7-Hydroxy Alosetron
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXIOYMDTFXAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-44-3 | |
| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Structure and Nomenclature of 7 Hydroxy Alosetron
Systematic Naming Conventions
The systematic name for 7-Hydroxy Alosetron (B1665255), following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2,3,4,5-Tetrahydro-7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one allmpus.com. This name precisely describes the molecule's complex heterocyclic structure, which includes a hydroxyl group (-OH) at the seventh position of the pyrido[4,3-b]indol-1-one core.
| Component | Description |
| Parent Compound | Pyrido[4,3-b]indol-1-one |
| Substituents | - 7-hydroxy- 5-methyl- 2-[(5-methyl-1H-imidazol-4-yl)methyl] |
| Saturation | 2,3,4,5-Tetrahydro |
Chemical Abstracts Service (CAS) Registry Numbers
Each chemically unique substance is assigned a specific CAS Registry Number to provide a definitive and internationally recognized identifier. The CAS Registry Number for 7-Hydroxy Alosetron is 863485-44-3 allmpus.com. This number is exclusive to this particular chemical compound, distinguishing it from its parent compound, Alosetron, and other related metabolites.
| Compound | CAS Registry Number |
| This compound | 863485-44-3 allmpus.com |
| Alosetron (Parent Compound) | 122852-42-0 |
Molecular Formula and Isomeric Considerations
The molecular formula for this compound is C17H18N4O2 allmpus.com. This formula indicates that a single molecule of the compound is composed of 17 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.
In terms of isomeric considerations, the parent compound, Alosetron, is achiral, meaning it does not have a non-superimposable mirror image and therefore does not have stereoisomers nih.gov. The introduction of a hydroxyl group at the 7-position of the aromatic ring system does not create a chiral center. Consequently, this compound is also considered to be an achiral molecule.
| Property | Value |
| Molecular Formula | C17H18N4O2 allmpus.com |
| Molecular Weight | 310.35 g/mol allmpus.com |
| Chirality | Achiral nih.gov |
| Stereoisomers | None |
Metabolic Formation and Biotransformation Pathways
Enzymatic Hydroxylation of Alosetron (B1665255)
The introduction of a hydroxyl group onto the alosetron molecule is a primary metabolic event. This hydroxylation can occur at different positions, with the 6- and 7-positions on the indole (B1671886) ring being notable sites. fda.gov
The biotransformation of alosetron is heavily reliant on the cytochrome P450 (CYP) enzyme system. nih.govclevelandclinicmeded.com In vitro studies have identified several key players in this process:
CYP1A2: This enzyme plays a prominent role in alosetron metabolism. fda.govfda.gov In vivo data suggests that CYP1A2 is a major contributor to alosetron clearance. fda.govfda.gov
CYP2C9: This enzyme is also involved in the metabolism of alosetron, contributing about 30% of its breakdown in vitro. fda.govrxlist.com
CYP3A4: This enzyme accounts for approximately 18% of alosetron's metabolism in vitro. fda.govrxlist.com
While in vitro studies have shown the involvement of CYP2C9 and CYP3A4, in vivo evidence points to CYP1A2 as the most significant enzyme in alosetron's metabolic clearance. fda.govfda.gov
Contribution of Non-Cytochrome P450 Pathways
While cytochrome P450 enzymes are the primary drivers of alosetron metabolism, non-CYP-mediated Phase I metabolic conversion also plays a role, accounting for about 11% of the process. nih.govfda.govrxlist.com
Phase I Metabolic Derivatization
Phase I metabolism of alosetron involves several oxidative reactions. These include:
Aromatic hydroxylation leading to the formation of hydroxylated metabolites like 7-Hydroxy Alosetron. researchgate.net
Oxidation of the imidazole (B134444) ring, resulting in mono- and bis-oxygenated imidazole derivatives. fda.gove-lactancia.org
Formation of a hydroxymethyl imidazole metabolite. fda.gove-lactancia.org
These Phase I metabolites are typically present in low concentrations in circulation and are considered to have weak or no pharmacological activity compared to the parent compound. fda.gove-lactancia.org
Species-Specific Metabolic Profiles (Preclinical Context)
Studies comparing the metabolism of alosetron in different species, including rats, dogs, and humans, have revealed both similarities and differences. The major metabolic pathways, such as N-dealkylation and hydroxylation, are generally consistent across these species. researchgate.net However, quantitative differences can exist in the rates of these reactions. rsc.org The metabolite profiles in rat, dog, and human microsomes and hepatocytes are largely similar to what is observed in vivo. researchgate.net Research has been conducted on the metabolism of radiolabelled alosetron in various animal models, including rats, dogs, rabbits, and mice, to better understand these species-specific differences. nih.gov
Metabolic Intermediates and Cascade
Following the initial Phase I hydroxylation that forms this compound, this intermediate can undergo further metabolism. A key subsequent step is conjugation, a Phase II reaction. The 7-hydroxy group can be conjugated with sulfate (B86663) to form 7-hydroxy sulphate, which is one of the circulating metabolites identified in humans. fda.gove-lactancia.org This metabolic cascade, from the parent drug to its various derivatives, facilitates the eventual excretion of the compound from the body.
Preclinical Pharmacokinetic Characterization of 7 Hydroxy Alosetron
Formation Kinetics in In Vitro Systems (e.g., Microsomes, Hepatocytes)
The formation of 7-Hydroxy Alosetron (B1665255), along with other metabolites, is a key step in the biotransformation of Alosetron. In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic pathways responsible for this process. These studies have shown that Alosetron is metabolized by several cytochrome P450 (CYP) enzymes. Specifically, in vitro data indicates the involvement of CYP2C9 (contributing to approximately 30% of metabolism), CYP3A4 (18%), and CYP1A2 (10%). hiv-druginteractions.orgfda.gov Non-CYP mediated Phase I metabolic processes also contribute to about 11% of its conversion. fda.gov
While the formation of 6-hydroxy alosetron is noted as a predominant pathway, the 7-hydroxy metabolite is also formed through indole (B1671886) hydroxylation. fda.gov The kinetics of formation for specific metabolites like 7-Hydroxy Alosetron have been investigated, though detailed kinetic parameters (Km and Vmax) for 7-hydroxylation specifically are not as extensively reported as for other metabolites or related compounds. For comparison, studies on similar 5-HT3 antagonists, like granisetron, have shown that CYP1A1 is primarily responsible for its 7-hydroxylation. researchgate.net For ondansetron, another 5-HT3 antagonist, 7-hydroxy-ondansetron is one of the metabolites produced through oxidation by multiple CYP enzymes. mdpi.com
In vitro systems such as hepatocytes offer a more complete metabolic picture compared to microsomes. Studies comparing these systems for related compounds have shown that hepatocytes can be superior for predicting in vivo hepatic clearance in preclinical species. researchgate.netresearchgate.net
Distribution Profile in Preclinical Models
Following its formation, this compound, as a metabolite of Alosetron, is distributed throughout the body. While specific distribution data for this compound is not extensively detailed in publicly available literature, information about the parent compound, Alosetron, provides some context. Alosetron itself demonstrates a volume of distribution of approximately 65 to 95 liters. nih.govfda.gov It is also 82% bound to plasma proteins. nih.govfda.gov
In preclinical studies with radiolabeled Alosetron administered to rats, Alosetron and/or its metabolites are excreted in the breast milk of lactating rats. boehringer-ingelheim.com Circulating metabolites of Alosetron, including 7-hydroxy sulphate, have been identified in preclinical and human studies. boehringer-ingelheim.come-lactancia.org However, these metabolites are generally present at low concentrations in serum compared to the parent drug. e-lactancia.org In a study involving Japanese subjects, neither 6-hydroxy alosetron nor 7-hydroxy-alosetron were detected in plasma using an assay with a lower limit of detection of less than 2 ng/ml. fda.gov This suggests that while formed, the systemic exposure to this specific metabolite may be low.
Elimination Pathways (e.g., Urinary, Biliary Excretion of Metabolite)
The elimination of Alosetron and its metabolites occurs through both renal and fecal routes. Following administration of radiolabeled Alosetron, approximately 73-74% of the radioactivity is recovered in the urine, and about 11-24% is found in the feces. fda.govnih.gov Unchanged Alosetron accounts for only a small fraction of the excreted dose, indicating extensive metabolism. fda.gov
At least 13 metabolites have been detected in urine. fda.gov The primary metabolites found in urine are the 6-hydroxy metabolite (accounting for 15% of the dose) and its subsequent glucuronide conjugate (14% of the dose). fda.gov Other metabolites include a bis-oxidized dicarbonyl and its monocarbonyl precursor. fda.gov The 7-hydroxy metabolite is also part of the metabolic profile, with a study noting that 7-OH-alosetron accounted for 3% of the dose in urine, while the 6-OH metabolite was at 15%. fda.gov The 7-hydroxy metabolite can also be found as a sulphate conjugate in circulation. boehringer-ingelheim.come-lactancia.org
The elimination half-life of the parent drug, Alosetron, is approximately 1.5 hours. nih.govfda.gov However, the plasma radioactivity, representing both parent and metabolites, declines with a half-life that is about twice as long, indicating the presence of circulating metabolites with potentially longer half-lives. fda.gov
Metabolite-to-Parent Drug Exposure Ratios (Preclinical)
The ratio of metabolite to parent drug exposure (M/P ratio), often calculated using the Area Under the Curve (AUC) from pharmacokinetic studies, is a critical parameter in drug development. allucent.com For Alosetron, studies have shown that on a molar basis, the additive peak plasma concentrations of its metabolites are about 9-fold greater than that of Alosetron itself, and the additive metabolite AUCs are 13-fold greater. fda.gov
The following table summarizes the urinary excretion of Alosetron and some of its metabolites, giving an indirect indication of their formation.
| Compound | Percentage of Dose in Urine |
| Unchanged Alosetron | ~7% fda.gov |
| 6-Hydroxy Alosetron | 15% fda.gov |
| 6-O-Glucuronide of Alosetron | 14% fda.gov |
| This compound | 3% fda.gov |
| Bis-oxidized Dicarbonyl | 14% fda.gov |
| Monocarbonyl Precursor | 4% fda.gov |
Influence of Metabolic Enzyme Modulation on Formation
The formation of this compound is dependent on the activity of cytochrome P450 enzymes. Therefore, modulation of these enzymes by inducers or inhibitors can alter the metabolic profile of Alosetron and the formation of its metabolites. In vitro studies have identified CYP2C9, CYP3A4, and CYP1A2 as being involved in Alosetron metabolism. hiv-druginteractions.orgfda.gov In vivo data suggests a particularly prominent role for CYP1A2. e-lactancia.orgnih.gov
Consequently, co-administration of drugs that inhibit or induce these enzymes can affect Alosetron clearance and, by extension, the formation of its metabolites. For example, potent inhibitors of CYP1A2 would be expected to decrease the formation of metabolites primarily formed by this enzyme, potentially leading to increased plasma concentrations of the parent drug. Conversely, inducers of CYP1A2 could increase the clearance of Alosetron, possibly leading to higher concentrations of its metabolites. hiv-druginteractions.org
Alosetron itself has been studied for its potential to inhibit or induce CYP enzymes. In vitro, at high concentrations, it showed inhibition of CYP1A2 and CYP2E1. fda.gov However, in vivo studies did not show a clinically significant effect on the metabolism of theophylline (B1681296) (a CYP1A2 substrate) and did not inhibit CYP2E1. fda.govboehringer-ingelheim.com Alosetron does not appear to induce major CYP enzymes like CYP3A, CYP2E1, or CYP2C19. fda.govboehringer-ingelheim.com
The table below lists the primary enzymes involved in Alosetron metabolism.
| Enzyme | In Vitro Contribution | In Vivo Role |
| CYP2C9 | ~30% hiv-druginteractions.orgfda.gov | Minor boehringer-ingelheim.com |
| CYP3A4 | ~18% hiv-druginteractions.orgfda.gov | Minor boehringer-ingelheim.com |
| CYP1A2 | ~10% hiv-druginteractions.orgfda.gov | Prominent e-lactancia.orgnih.gov |
| Non-CYP Phase I | ~11% fda.gov | Contributory |
Pharmacodynamics and Mechanistic Biological Activity of 7 Hydroxy Alosetron
In Vitro Receptor Binding Affinities (e.g., 5-HT3 Receptor)
In vitro studies have been conducted to determine the binding affinity of Alosetron's metabolites for the 5-HT3 receptor, the primary pharmacological target. These assessments are critical for understanding whether metabolites contribute to the therapeutic effect or off-target activities. For 7-Hydroxy Alosetron (B1665255), designated as GR163860 in some studies, the binding affinity for the 5-HT3 receptor is significantly lower than that of the parent compound, Alosetron.
In a pharmacology review, the affinity of 7-Hydroxy Alosetron for the 5-HT3 receptor was reported with a pKi value of less than 6. The pKi value is the negative logarithm of the inhibitory constant (Ki); a higher pKi indicates a stronger binding affinity. For comparison, the parent drug Alosetron exhibits a much higher affinity. This indicates that this compound binds to the 5-HT3 receptor with substantially less avidity than Alosetron.
Comparative Pharmacological Potency with Alosetron and Other Metabolites
The pharmacological potency of this compound is considerably weaker than that of Alosetron. Regulatory documents indicate that this compound is approximately one-tenth (1/10) as potent as the parent drug. This reduced potency is consistent with its lower binding affinity for the 5-HT3 receptor.
| Compound | Internal Code | 5-HT3 Receptor Affinity (pKi) | Relative Potency vs. Alosetron | Source |
|---|---|---|---|---|
| Alosetron | GR68755 | ~9.7 | 1 (Reference) | |
| This compound | GR163860 | <6 | ~1/10 | |
| Hydroxymethyl-alosetron | GR169307 | 8.39 ± 0.02 | ~1/105 | |
| Metabolite GR168355 | GR168355 | 6.95 ± 0.09 | Not Specified | |
| Dicarbonyl metabolite | Not Specified | Not Specified | ~1/1000 |
Enzymatic Inhibition or Induction Potential of the Metabolite Itself
Dedicated studies examining the potential of this compound to directly inhibit or induce metabolic enzymes, such as the cytochrome P450 (CYP) family, are not detailed in the available scientific literature. Research on enzymatic interactions has focused almost exclusively on the parent compound, Alosetron. In vitro studies have shown that high concentrations of Alosetron can inhibit CYP1A2 and CYP2E1, though the clinical significance of this is limited. However, there is no specific information available regarding whether the this compound metabolite shares these properties or has any independent effect on enzymatic activity.
Molecular Interactions with Biological Targets (e.g., Ion Channels, Enzymes)
The primary molecular target for this compound is the 5-HT3 receptor, which is a ligand-gated cation channel. Its interaction with this target is antagonistic, meaning it binds to the receptor but does not activate it, thereby preventing the native ligand, serotonin (B10506) (5-HT), from binding and opening the channel. This blockade of the ion channel prevents the rapid, depolarizing responses in neurons that are mediated by 5-HT3 receptor activation. Given its lower potency and binding affinity compared to Alosetron, the molecular interaction of this compound at this site is quantitatively weaker. Information regarding significant molecular interactions with other biological targets, such as other classes of ion channels or enzymes, has not been reported.
Signal Transduction Modulation in Cell-Based Systems
Specific studies detailing the modulation of signal transduction pathways in cell-based systems by this compound have not been described in the reviewed literature. The parent compound, Alosetron, exerts its effects by blocking the 5-HT3 receptor, thereby inhibiting the influx of cations into neurons. This action prevents neuronal depolarization, which is the key signal that affects processes like visceral pain regulation and colonic transit. As a much weaker antagonist of the same receptor, it can be inferred that this compound would have a similarly inhibitory but less pronounced effect on these signal transduction events. However, direct experimental evidence from cell-based assays focusing specifically on this metabolite is lacking.
Analytical Methodologies for 7 Hydroxy Alosetron Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental in separating 7-Hydroxy Alosetron (B1665255) from its parent compound and other metabolites within complex biological samples. These methods provide the high resolution necessary for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of Alosetron and its metabolites. tandfonline.com A variety of HPLC methods have been developed, often employing reverse-phase columns to achieve separation. For instance, a stability-indicating HPLC method utilized a C18 analytical column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile, with UV detection at 217 nm. semanticscholar.org Another RP-HPLC method for Alosetron hydrochloride used a mobile phase of 0.01M ammonium acetate in water (pH 3.2), methanol, and tetrahydrofuran (B95107) in a 700:240:60 v/v ratio, with detection at 295 nm. iajps.com While these methods were developed for the parent drug, similar principles are applied to separate and quantify its hydroxylated metabolites. The separation is typically achieved by adjusting the mobile phase composition and pH to optimize the retention times of the different compounds. semanticscholar.orgiajps.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the precise detection capabilities of mass spectrometry. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the determination of Alosetron in human plasma. researchgate.net This method involves solid-phase extraction followed by chromatography on a C18 column. researchgate.net The use of multiple reaction monitoring (MRM) in the positive ionization mode allows for highly selective quantification. researchgate.net Such LC-MS/MS approaches are invaluable for characterizing and quantifying metabolites like 7-Hydroxy Alosetron, even at very low concentrations in biological fluids. nih.govresearchgate.net The structural elucidation of metabolites is often achieved by analyzing their mass spectrometric fragmentation patterns. tandfonline.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive structural identification of metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with mass spectrometry, provides detailed information about the chemical structure of molecules. For Alosetron and its metabolites, 1H-NMR spectra have been used to unambiguously assign their structures after isolation by preparative HPLC. tandfonline.com In cases with impurities or multiple metabolites, LC-NMR can be employed to separate and identify individual components. tandfonline.com These powerful techniques have been instrumental in characterizing the various metabolites of Alosetron, including hydroxylated forms. tandfonline.comnih.gov
Sample Preparation and Extraction Procedures from Biological Matrices
The accurate analysis of this compound in biological matrices such as plasma, serum, or urine necessitates meticulous sample preparation to remove interfering substances. mdpi.comnih.gov Common techniques include:
Liquid-Liquid Extraction (LLE): This classic method is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. mdpi.com
Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing the liquid sample through a solid sorbent that retains the analyte. researchgate.netmdpi.com The analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample. researchgate.netmdpi.com For Alosetron analysis in plasma, solid-phase extraction on a LichroSep DVB-HL cartridge has been successfully employed. researchgate.net
Protein Precipitation: This method is often used for plasma or serum samples to remove proteins that can interfere with the analysis. nih.gov Acetonitrile is a common precipitating agent. nih.gov
Microextraction Techniques: Modern approaches like microextraction in packed syringe (MEPS) offer a miniaturized and automated form of SPE, reducing solvent consumption and sample volume. nih.govresearchgate.net
The choice of extraction method depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique. researchgate.net For radiolabeled studies, samples may need to be pooled and concentrated to achieve sufficient radioactivity for detection. tandfonline.com
Validation Parameters for Analytical Assays
To ensure the reliability of analytical data, assays for this compound must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). semanticscholar.org Key validation parameters include:
Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. semanticscholar.org Post-column infusion experiments can be used to assess ion suppression or enhancement in LC-MS/MS methods. researchgate.net
Sensitivity (Limit of Detection and Quantification): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. semanticscholar.orgiajps.com For Alosetron, methods have achieved LOQs as low as 0.01 ng/mL in plasma. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. semanticscholar.org These are typically assessed by analyzing quality control samples at different concentrations. semanticscholar.orgresearchgate.net
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. semanticscholar.orgiajps.com Calibration curves are generated by plotting the response against the concentration of the analyte. semanticscholar.org
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature). fda.gov
Application in Metabolite Identification and Profiling
The analytical methods described above are crucial for identifying and profiling the metabolites of Alosetron in various species, including humans. tandfonline.comnih.gov Studies have shown that Alosetron undergoes extensive metabolism. tandfonline.com Circulating metabolites identified in human serum include 6-hydroxy glucuronide, 6-hydroxy sulphate, and 7-hydroxy sulphate derivatives of Alosetron. fda.govfda.gov The characterization of these metabolites is essential for a complete understanding of the drug's disposition and potential for drug-drug interactions. tandfonline.comresearchgate.net By employing a combination of chromatographic and spectroscopic techniques, researchers can create a comprehensive metabolic map of Alosetron, which is vital for its safe and effective use. tandfonline.comnih.gov
Role of 7 Hydroxy Alosetron As an Impurity or Degradant
Formation during Alosetron (B1665255) Synthesis and Manufacturing
Impurities in active pharmaceutical ingredients can arise from various sources, including the starting materials, intermediates, reagents, and by-products from side reactions during the synthesis process. veeprho.comijprajournal.com 7-Hydroxy Alosetron has been identified as a process-related impurity of Alosetron, meaning it can be formed during the chemical synthesis and manufacturing of the parent drug. veeprho.comagnitio.co.in
The formation of this compound is attributed to the hydroxylation of the indole (B1671886) ring of the Alosetron molecule. fda.gov While it is also a known human metabolite of Alosetron, its presence in the bulk drug substance is monitored as a process impurity. veeprho.comfda.gov In one study, the combined levels of 6-Hydroxy and this compound, both products of indole hydroxylation, accounted for 18% of a dose in human subjects, with this compound comprising approximately 3%. fda.gov This metabolic pathway underscores a potential route for its formation that may be mimicked as a side reaction during chemical synthesis.
Degradation Pathways under Stress Conditions (e.g., Thermal, Photolytic, Hydrolytic)
Forced degradation studies are essential to establish the inherent stability of a drug molecule and to identify potential degradation products that could appear during the shelf life of the product. semanticscholar.org Such studies expose the drug to stress conditions as defined by ICH guidelines, including heat, light, humidity, and solutions of varying pH. semanticscholar.org
A detailed study on the forced degradation of Alosetron revealed that the drug is relatively stable under several stress conditions. semanticscholar.org Specifically, no significant degradation was observed under thermal (heat at 80°C), photolytic (UV light), acid hydrolysis, or neutral hydrolysis conditions. semanticscholar.org
However, Alosetron was found to be susceptible to degradation under basic (alkaline) hydrolysis and oxidative conditions. semanticscholar.org
Base Hydrolysis : More than 40% degradation was observed after 24 hours, leading to the formation of a specific degradation product (designated SDP-II). semanticscholar.org
Oxidative Degradation : A different degradation product (SDP-I) was formed under oxidative stress. semanticscholar.org
Crucially, the major degradation products identified in this study were not this compound. semanticscholar.org The findings indicate that while Alosetron can degrade under specific stress conditions, this compound is not a primary degradant formed through these pathways. Its presence is more closely linked to synthesis-related events or metabolism.
| Stress Condition (as per ICH Guidelines) | Effect on Alosetron | Formation of this compound |
|---|---|---|
| Thermal (Heat) | Stable, no significant degradation observed. semanticscholar.org | Not reported as a degradant. semanticscholar.org |
| Photolytic (UV Light) | Stable, no major degradation observed. semanticscholar.org | Not reported as a degradant. semanticscholar.org |
| Acid Hydrolysis | Stable, no degradation peak observed. semanticscholar.org | Not reported as a degradant. semanticscholar.org |
| Neutral Hydrolysis | Stable, no degradation peak observed. semanticscholar.org | Not reported as a degradant. semanticscholar.org |
| Base (Alkaline) Hydrolysis | Labile, significant degradation into other products (SDP-II). semanticscholar.org | Not reported as a degradant. semanticscholar.org |
| Oxidation | Labile, degradation into other products (SDP-I). semanticscholar.org | Not reported as a degradant. semanticscholar.org |
Impurity Profiling and Control in Pharmaceutical Development
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in drug substances and finished products. researchgate.netijbpas.com Given that this compound is a known impurity, its monitoring and control are integral to the pharmaceutical development of Alosetron. veeprho.com Regulatory authorities establish strict limits for impurities to guarantee the quality and safety of medications. researchgate.netveeprho.com
The control of this compound involves robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the impurity from the active ingredient and other related substances. veeprho.comsemanticscholar.org Developing such stability-indicating methods is a key part of the development process, allowing for the accurate quantification of impurities in both the bulk drug and the final formulated product. semanticscholar.org By understanding and controlling the levels of impurities like this compound, manufacturers can ensure that each batch of the drug is safe, effective, and compliant with regulatory standards. ijpsjournal.com
Structure Activity Relationship Sar Implications of 7 Hydroxylation
Conformational and Electronic Structure Modifications
The addition of a hydroxyl group to the indole (B1671886) ring of alosetron (B1665255) introduces a polar, hydrogen-bonding capable functional group. This alteration influences the electron distribution across the aromatic system, potentially affecting the molecule's conformational preferences and its ability to engage in various intermolecular interactions.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can lead to changes in the molecule's preferred orientation when approaching the receptor binding site. The increased polarity may also influence the molecule's solubility and transport characteristics.
Influence of Hydroxylation on Ligand-Receptor Interactions
Alosetron is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. fda.govdrugbank.comnih.gov The binding of antagonists like alosetron to the 5-HT3 receptor is a complex process involving multiple interaction points within the receptor's binding pocket. wikipedia.orgnih.gov
The introduction of the 7-hydroxyl group alters the binding affinity of alosetron for the 5-HT3 receptor. fda.gov Studies have shown that 7-Hydroxy Alosetron has a reduced potency compared to the parent compound, alosetron. fda.gov Specifically, the binding affinity (Ki) for this compound is approximately 11 times weaker than that of alosetron. fda.gov This suggests that the 7-position of the indole ring is a sensitive region for modification, and the presence of a hydroxyl group is not favorable for optimal receptor binding.
The binding of setrons, including alosetron, to the 5-HT3 receptor can induce conformational changes in the receptor. elifesciences.orgresearchgate.net The altered interaction profile of this compound, due to the presence of the hydroxyl group, likely results in a different or less stable complex with the receptor, contributing to its lower affinity.
Comparative Analysis of this compound with Structural Analogs
The metabolism of alosetron produces several metabolites, including 6-Hydroxy Alosetron. fda.govnih.gov A comparative analysis of the binding affinities of these hydroxylated metabolites provides valuable SAR insights.
| Compound | Relative Potency to Alosetron | Ki (nM) |
| Alosetron | 1 | 0.4 |
| 6-Hydroxy Alosetron | 1:1 (or more potent) | 0.2 |
| This compound | 1:11 | 3.72 |
This data is compiled from a study on 5-HT3 receptor affinities. fda.gov
As the table indicates, hydroxylation at the 6-position results in a metabolite with equal or even slightly higher affinity for the 5-HT3 receptor compared to alosetron. fda.gov In stark contrast, hydroxylation at the adjacent 7-position leads to a significant decrease in affinity. fda.gov This highlights the critical importance of the substitution pattern on the indole ring for potent 5-HT3 receptor antagonism.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools for investigating ligand-receptor interactions at the atomic level. kallipos.gr These methods can provide insights into the binding modes of ligands and the energetic factors that govern binding affinity. riken.jpmdpi.com
Molecular modeling studies of the 5-HT3 receptor have helped to elucidate the key interactions between antagonists and the receptor's binding site. wikipedia.orgnih.gov For alosetron, these studies can reveal how the parent molecule orients itself within the binding pocket to achieve high-affinity binding.
By modeling this compound within the same binding site, it is possible to predict how the introduction of the hydroxyl group might disrupt these optimal interactions. For instance, the hydroxyl group could introduce steric hindrance or unfavorable electrostatic interactions with nearby amino acid residues, leading to a less stable ligand-receptor complex and, consequently, lower binding affinity. Quantum chemical calculations can further be employed to analyze the electronic properties of this compound and understand how these changes influence its interaction with the receptor. nih.govscielo.org.mx
Advanced Research Directions and Methodological Innovations
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
Advanced "omics" technologies, such as metabolomics and proteomics, are poised to revolutionize our understanding of the metabolism and effects of 7-Hydroxy Alosetron (B1665255). These high-throughput approaches allow for a comprehensive and unbiased analysis of the complex molecular changes that occur in response to this metabolite.
Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, can provide a detailed snapshot of the metabolic pathways affected by 7-Hydroxy Alosetron. By comparing the metabolomic profiles of individuals before and after exposure to alosetron, researchers can identify novel downstream metabolites and perturbations in endogenous metabolic pathways. Untargeted metabolomics analysis has been successfully used to reveal widespread dysregulation of amino acid metabolism in other contexts, a methodology that could be applied to study the effects of this compound. nih.gov This could uncover previously unknown biological activities or off-target effects of the metabolite. For instance, integrated analysis of metabolomics and proteomics has revealed characteristic metabolite and protein alterations in conditions like sepsis, highlighting the power of this approach to depict pathological characteristics and identify potential therapeutic targets. nih.gov
Proteomics , the comprehensive analysis of proteins, can identify changes in the expression and activity of enzymes and transporters involved in the formation and further metabolism of this compound. This can help to elucidate the complete metabolic fate of the compound and identify potential for drug-drug interactions. For example, proteomics can be used to study the expression levels of various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs, including alosetron. rsc.org Recent proteomics studies have successfully identified acetylated mitochondrial enzymes as targets for sirtuins, demonstrating the potential of this technology to uncover specific molecular interactions. pharmaceuticalintelligence.com
The integration of metabolomics and proteomics data can create a more holistic understanding of the systems-level response to this compound. This "multi-omics" approach can reveal correlations between changes in protein expression and alterations in metabolic profiles, providing a more complete picture of the metabolite's mechanism of action and its impact on cellular function. nih.gov For example, combining these technologies can help to construct molecular networks that highlight key molecules and pathways involved in the response to a compound. nih.gov
Development of Novel In Vitro and In Silico Models for Metabolic Studies
The development and application of sophisticated in vitro and in silico models are crucial for advancing our understanding of this compound metabolism in a controlled and predictive manner. These models offer alternatives to and refinement of traditional animal testing, providing valuable insights into human-specific metabolic pathways.
In Vitro Models:
Human Liver Microsomes and Hepatocytes: These remain the gold standard for studying hepatic drug metabolism. researchgate.netresearchgate.net Studies using human liver microsomes have been instrumental in identifying the primary cytochrome P450 (CYP) enzymes responsible for alosetron's metabolism, including the formation of this compound. boehringer-ingelheim.comfda.gov Cryopreserved human hepatocytes offer an advantage by retaining a more complete set of metabolic enzymes and cofactors, allowing for the investigation of both Phase I and Phase II metabolic reactions. researchgate.net Comparisons between microsomes and hepatocytes from different species have shown that hepatocytes can be superior for predicting in vivo hepatic clearance. researchgate.net
Recombinant Human Enzymes: The use of recombinant human CYP enzymes expressed in cellular systems allows for the precise determination of the contribution of individual enzymes to the formation of this compound. researchgate.net This approach has been used to confirm the roles of CYP1A2, CYP3A4, and CYP2C9 in alosetron metabolism. boehringer-ingelheim.comnih.gov
Three-Dimensional (3D) Cell Cultures: Advanced 3D cell culture models, such as spheroids and organoids, more closely mimic the architecture and function of the human liver in vivo. These models can provide more accurate predictions of drug metabolism and potential hepatotoxicity compared to traditional 2D cell cultures.
In Silico Models:
Molecular Docking and Quantum Chemical Methods: These computational techniques can predict the binding affinity and orientation of alosetron within the active sites of various CYP enzymes. nih.gov Such models can help to explain the observed metabolic profile and predict the likelihood of metabolism by different enzyme isoforms. In silico studies have been used to investigate the metabolism of other compounds, such as mitragynine (B136389) and 7-hydroxymitragynine, by predicting the reactivity of different positions for metabolic reactions. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physicochemical properties of the drug with physiological and anatomical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound throughout the body. mdpi.com These models can be used to predict the plasma and tissue concentrations of both alosetron and this compound under various conditions and in different patient populations.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the metabolic stability and potential for drug-drug interactions of alosetron and its metabolites based on their chemical structures.
The integration of these advanced in vitro and in silico models provides a powerful toolkit for a more comprehensive and predictive assessment of this compound metabolism, ultimately contributing to a better understanding of its pharmacological profile.
Investigation of Inter-Individual Variability in 7-Hydroxylation
Significant inter-individual variability exists in the metabolism of alosetron, leading to differences in plasma concentrations and, potentially, in clinical response and adverse event profiles. fda.gov Understanding the factors contributing to this variability in the formation of this compound is a critical area of research.
Genetic Polymorphisms:
CYP Enzymes: Alosetron is primarily metabolized by CYP1A2, with minor contributions from CYP3A4 and CYP2C9. boehringer-ingelheim.comnih.gov Genetic polymorphisms in the genes encoding these enzymes can lead to significant differences in their activity. For example, certain single nucleotide polymorphisms (SNPs) in the CYP1A2 gene are known to result in decreased enzyme activity, which could lead to higher plasma concentrations of alosetron and potentially an altered ratio of its metabolites, including this compound. The impact of genetic variability in CYP2D6 on the metabolism of other "setron" drugs, like tropisetron, highlights the importance of investigating such effects for alosetron. nih.gov
Other Genes: Genetic variations in other genes involved in drug transport and phase II metabolism could also contribute to inter-individual differences in alosetron disposition.
Non-Genetic Factors:
Co-administered Medications: Drugs that are inhibitors or inducers of CYP1A2, CYP3A4, or CYP2C9 can significantly alter the metabolism of alosetron. drugbank.com For example, potent inhibitors of CYP1A2 would be expected to decrease the formation of this compound and increase the systemic exposure to the parent drug.
Lifestyle Factors: Smoking is a known inducer of CYP1A2 and can therefore increase the clearance of alosetron. nih.gov Diet can also influence the activity of drug-metabolizing enzymes.
Patient Characteristics: Factors such as age, sex, and disease state (e.g., hepatic impairment) can influence drug metabolism. boehringer-ingelheim.comfda.gov For instance, women have been observed to have higher plasma concentrations of alosetron than men. nih.gov
Investigating these sources of variability through clinical studies that incorporate genotyping and detailed patient information will be essential for personalizing alosetron therapy and optimizing the benefit-risk profile for individual patients.
Exploration of Stereoselective Metabolism (if applicable to the hydroxylation site)
The concept of stereoselectivity in drug metabolism refers to the preferential formation or elimination of one stereoisomer over another. While alosetron itself is not chiral, the introduction of a hydroxyl group at the 7-position could potentially create a new chiral center, leading to the formation of (R)- and (S)-7-Hydroxy Alosetron enantiomers. The stereoselective formation of metabolites has been observed for other drugs. researchgate.net
If the 7-hydroxylation of alosetron is indeed stereoselective, it would be important to investigate the following:
Enzymes Involved: Determining which specific CYP450 isozymes are responsible for the formation of each enantiomer. It is possible that different enzymes exhibit different stereoselectivities.
Pharmacological Activity: Assessing the pharmacological activity of each enantiomer at the 5-HT3 receptor and other potential targets. It is common for enantiomers to have different potencies and even different pharmacological profiles.
Further Metabolism: Investigating whether the two enantiomers of this compound are further metabolized at different rates or via different pathways.
Integration of Mechanistic Data into Systems Pharmacology Models
Systems pharmacology aims to understand the effects of drugs on complex biological systems by integrating data from various sources into mathematical models. mdpi.com For this compound, this approach can be used to create a comprehensive, quantitative framework that links its formation and disposition to its pharmacological effects and potential for variability.
Key Components of a Systems Pharmacology Model for Alosetron and this compound:
Physiologically Based Pharmacokinetic (PBPK) Model: This component would describe the absorption, distribution, metabolism, and excretion of both alosetron and this compound. mdpi.com It would incorporate data on their physicochemical properties, plasma protein binding, and metabolism by specific CYP enzymes. nih.gov The model could be used to simulate the impact of genetic polymorphisms, drug-drug interactions, and different patient populations on the concentrations of both the parent drug and its metabolite in various tissues. boehringer-ingelheim.comfda.govnih.gov
Pharmacodynamic (PD) Model: This component would link the concentrations of alosetron and this compound at the site of action (e.g., the gut) to their effects on 5-HT3 receptors and downstream signaling pathways. drugbank.comnih.gov This could include modeling the receptor binding kinetics, the modulation of visceral pain, and the effects on colonic transit. nih.gov
Integration of "Omics" Data: Data from metabolomics and proteomics studies can be used to inform and refine the model by identifying novel pathways affected by this compound and by quantifying changes in the expression of relevant enzymes and transporters. nih.gov
Applications of the Integrated Systems Pharmacology Model:
Predicting Inter-Individual Variability: The model could be used to simulate the effects of genetic and non-genetic factors on the clinical response to alosetron, helping to identify patient subpopulations who are more or less likely to benefit from the drug.
Optimizing Dosing Regimens: The model could be used to explore alternative dosing strategies to maximize efficacy and minimize the risk of adverse events.
Identifying Knowledge Gaps: The process of building and validating the model can help to identify areas where more experimental data is needed, thus guiding future research efforts.
Q & A
Q. What is the mechanism of action of Alosetron in modulating gastrointestinal function in IBS patients, and how does this relate to its selectivity as a 5-HT3 receptor antagonist?
Alosetron is a potent, selective 5-HT3 receptor antagonist that inhibits serotonin-mediated activation of enteric neurons. Preclinical studies demonstrate that it normalizes perturbed small intestinal transit by blocking 5-HT3 receptors on intrinsic primary afferent neurons, thereby reducing visceral hypersensitivity and altering colonic compliance . Methodologically, researchers should use in vitro radioligand binding assays (e.g., rat/human 5-HT3 receptor membranes) to confirm selectivity and in vivo models (e.g., rat egg albumin challenge) to assess effects on gut motility . Clinical pharmacodynamic studies in healthy volunteers show increased jejunal water absorption and prolonged colonic transit, supporting its efficacy in diarrhea-predominant IBS (IBS-D) .
Q. What are the key pharmacokinetic properties of Alosetron, including absorption, metabolism, and excretion, and how do gender differences influence its pharmacokinetic profile?
Alosetron has 60% oral bioavailability and a plasma half-life of ~1.5 hours. It undergoes rapid hepatic metabolism via CYP1A2 (primary), CYP3A4, and CYP2C9, producing metabolites like N-desmethyl alosetron and 7-hydroxy alosetron through hydroxylation and oxidation. Excretion is equally biliary and renal . Gender differences are notable: females exhibit 30–50% higher plasma concentrations, likely due to slower CYP1A2 activity. Researchers should design pharmacokinetic (PK) studies with stratified sampling (e.g., sex, age) and use LC-MS/MS to quantify metabolites. Note that this compound’s pharmacological activity remains uncharacterized in the literature provided .
Advanced Research Questions
Q. How do conflicting findings regarding Alosetron’s effects on mesenteric versus colonic blood flow in preclinical models impact the interpretation of its safety profile, particularly concerning ischemic colitis?
Preclinical studies report contradictory hemodynamic effects:
- Alosetron reduces mesenteric blood flow (MBF) by 20% in rats via 5-HT3 antagonism, with effects lasting 50 minutes post-IV administration .
- However, other studies found no alteration in colonic blood flow (CBF), even in colitis models .
These discrepancies highlight the importance of methodological rigor:
- Dose relevance : Use therapeutically equivalent doses (e.g., 0.03–0.3 mg/kg IV in rats mirrors human dosing ).
- Model selection : Colitis induction methods (e.g., chemical vs. genetic) may variably affect 5-HT3 receptor expression.
- Monitoring : In clinical trials, ischemic colitis incidence remains rare (0.36 cases/1000 patient-years) but mandates vigilance in safety protocols .
Q. What methodological considerations are critical when conducting post hoc analyses of clinical trial data to assess Alosetron’s efficacy in IBS-D patients, as seen in phase III RCTs?
Post hoc analyses of Phase III trials (e.g., FDA-recommended endpoints) require:
- Endpoint standardization : Use Rome criteria (I-III) for IBS-D diagnosis and FDA thresholds (e.g., ≥50% reduction in pain/discomfort) to ensure comparability across studies .
- Statistical adjustments : Address heterogeneity (e.g., I²=67.4% in pooled IBS symptom data) via random-effects models and sensitivity analyses .
- Population stratification : Focus on severe IBS-D subgroups (exclusively female in Phase III trials) to avoid overestimating efficacy in milder cases .
Alosetron 1 mg bid ranked highest in efficacy (P-score=0.97) among 5-HT3 antagonists, but 50% of initial trial data were excluded due to outdated endpoints, necessitating cautious interpretation .
Q. How can quantitative benefit-risk frameworks, such as incremental net benefit (INB), be applied to evaluate Alosetron’s clinical utility in severe IBS-D patients?
Q. What experimental designs are optimal for resolving contradictions between in vitro predictions and clinical observations of Alosetron’s drug-drug interactions?
Despite in vitro CYP1A2 inhibition, Alosetron showed no clinically significant interaction with theophylline (a CYP1A2 substrate) in human trials . To address such discrepancies:
- Use humanized models : Employ hepatocytes or liver microsomes from multiple donors to capture CYP polymorphism effects.
- Conduct crossover studies : Test therapeutic doses in healthy volunteers (e.g., theophylline 200 mg bid + Alosetron 1 mg bid for 15 days) with pharmacokinetic sampling .
- Assess metabolites : Quantify this compound and other derivatives to rule out secondary metabolic pathways.
Q. How does Alosetron’s impact on quality of life (QoL) in IBS-D patients inform the design of patient-reported outcome (PRO) measures in clinical trials?
In two Phase III trials (S3BA3001/3002), Alosetron improved QoL across 9 domains (e.g., social functioning, food/diet) in women with IBS-D, measured via the Irritable Bowel Syndrome Quality of Life Questionnaire (IBSQOL) . Methodological recommendations:
- Validate PRO tools : Use disease-specific instruments (e.g., IBSQOL) rather than generic surveys.
- Define minimal meaningful differences : A ≥14-point change in IBSQOL scales correlates with clinical relevance .
- Longitudinal assessment : Collect QoL data at baseline, 12 weeks, and post-cessation to capture sustained effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
